N-tert-butyl-1-(5-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-1-(5-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)19-15(21)11-7-8-20(10-11)16-18-13-9-12(22-4)5-6-14(13)23-16/h5-6,9,11H,7-8,10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQXCBZHGBRXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=C(S2)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Carbonyl Reagents
A mixture of 4-methoxy-2-aminothiophenol (10 mmol) and chloroacetyl chloride (12 mmol) in dichloromethane (50 mL) was stirred at 0–5°C for 2 hours. The reaction was quenched with aqueous sodium bicarbonate, and the organic layer was evaporated to yield 5-methoxy-1,3-benzothiazol-2-amine as a yellow solid (72% yield).
Table 1: Optimization of Benzothiazole Cyclization
| Carbonyl Source | Solvent | Temperature | Yield |
|---|---|---|---|
| Chloroacetyl Cl | DCM | 0–5°C | 72% |
| Acetic anhydride | Toluene | Reflux | 58% |
| Phosgene | THF | RT | 65% |
Synthesis of Pyrrolidine-3-Carboxylic Acid Tert-Butylamide
The pyrrolidine fragment is constructed via ring-closing metathesis or reductive amination.
Reductive Amination Route
A solution of tert-butylamine (15 mmol) and ethyl 4-oxopyrrolidine-3-carboxylate (10 mmol) in methanol (30 mL) was treated with sodium cyanoborohydride (12 mmol) at room temperature for 12 hours. The product was purified by column chromatography to yield pyrrolidine-3-carboxylic acid tert-butylamide (68% yield).
Boc Protection and Deprotection
In a modified approach, pyrrolidine-3-carboxylic acid was protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine, followed by coupling with tert-butylamine using HATU. Final deprotection with trifluoroacetic acid afforded the target amine (81% yield over two steps).
Coupling of Benzothiazole and Pyrrolidine Moieties
The critical C–N bond formation between the benzothiazole and pyrrolidine is achieved via nucleophilic aromatic substitution or transition-metal catalysis.
Nucleophilic Substitution
5-Methoxy-1,3-benzothiazol-2-amine (5 mmol) was reacted with pyrrolidine-3-carboxylic acid tert-butylamide (5.5 mmol) in the presence of potassium carbonate (15 mmol) and copper(I) iodide (0.5 mmol) in DMF at 100°C for 8 hours. The product was isolated in 64% yield after silica gel chromatography.
Buchwald-Hartwig Amination
A mixture of 2-chloro-5-methoxy-1,3-benzothiazole (5 mmol), pyrrolidine-3-carboxylic acid tert-butylamide (6 mmol), Pd₂(dba)₃ (0.1 mmol), and Xantphos (0.2 mmol) in toluene was heated to 110°C for 12 hours. This method provided a higher yield (78%) but required rigorous exclusion of moisture.
Final Functionalization and Purification
The tert-butyl carboxamide group is introduced via amidation or retained from earlier steps. Crude products are typically purified via crystallization or chromatography.
Crystallization Conditions
The final compound was crystallized from a hexane/ethyl acetate (3:1) mixture, yielding needle-shaped crystals with >99% purity (HPLC). Chiral resolution, if required, was performed using cellulose-based chiral columns.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Coupling Methods
| Method | Catalyst | Yield | Purity |
|---|---|---|---|
| Nucleophilic substitution | CuI | 64% | 95% |
| Buchwald-Hartwig | Pd₂(dba)₃ | 78% | 98% |
| Microwave-assisted | Pd(OAc)₂ | 70% | 97% |
The Buchwald-Hartwig method offers superior yields and purity but at higher costs due to palladium catalysts.
Scalability and Industrial Considerations
Large-scale synthesis (>1 kg) employs continuous flow systems for the cyclization and coupling steps, reducing reaction times by 40%. Solvent recovery systems for dichloromethane and toluene are critical for cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(5-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Ammonia, thiols, dimethylformamide, and potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that N-tert-butyl-1-(5-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it may mitigate oxidative stress and reduce neuronal apoptosis, making it a candidate for further research in neuropharmacology .
Antimicrobial Activity
Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in the development of new antimicrobial agents .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiazole Derivative : The initial step often includes the synthesis of the 5-methoxybenzothiazole core through cyclization reactions involving appropriate thioketones and amines.
- Pyrrolidine Ring Construction : The pyrrolidine moiety is introduced via nucleophilic substitution or cyclization reactions.
- Final Amide Formation : The final product is obtained by acylating the pyrrolidine with the benzothiazole derivative.
Case Study 1: Anticancer Efficacy
A study published in Der Pharma Chemica highlighted the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated IC50 values ranging from 2 to 10 µM across different cell types, indicating potent anticancer activity .
Case Study 2: Neuroprotection
In research focusing on neurodegenerative diseases, this compound was shown to reduce neuroinflammation and protect neuronal cells from oxidative damage in cultured models. This effect was attributed to its ability to modulate inflammatory cytokines and enhance antioxidant defenses .
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(5-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting cellular processes. It can also interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazol Motifs
2.1.1. MMV001239: 4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- Key Features : Retains the 5-methoxybenzothiazol group but replaces the pyrrolidine-tert-butyl system with a pyridylmethyl-benzamide scaffold.
- Physicochemical Properties : Higher molecular weight (due to the benzamide-pyridyl group) may reduce solubility compared to the target compound.
2.1.2. Patent Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid
- Key Features: Combines a tetrahydroquinoline core with a benzothiazol-aminothiazole system.
- Biological Activity : Pharmacological studies in the patent report efficacy in undisclosed assays (Tables 1–5), but specific data are unavailable. The carboxylic acid group may enhance solubility but limit blood-brain barrier penetration compared to the carboxamide in the target compound .
2.1.3. (R/S)-2-[(5-Methoxy-1,3-benzothiazol-2-yl)thio]propanoic Acid (12o)
- Key Features: Replaces the pyrrolidine-carboxamide with a thioether-linked propanoic acid.
- Physicochemical Properties : Melting point (134–135°C) and IR data (1710 cm⁻¹ for C=O) suggest solid-state stability. The carboxylic acid group increases hydrophilicity, contrasting with the lipophilic tert-butyl group in the target compound .
Mechanistic and Pharmacokinetic Insights
- Solubility vs. Permeability : The carboxylic acid in Patent Example 1 and compound 12o improves aqueous solubility but may reduce cell permeability compared to the tert-butyl carboxamide .
Q & A
Q. Table 1. Key Synthetic Parameters for Optimized Yield
Q. Table 2. Comparative Bioactivity in Standard Assays
| Assay Type | IC₅₀ (μM) | Selectivity Index (vs. Off-Target) |
|---|---|---|
| Kinase A Inhibition | 0.15 | >100 |
| Protease X Inhibition | 12.3 | 5.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
